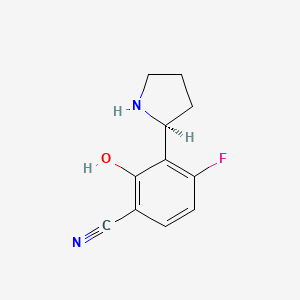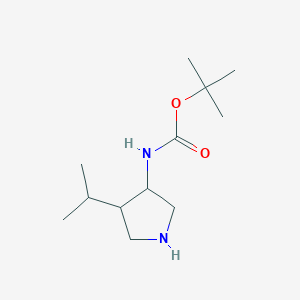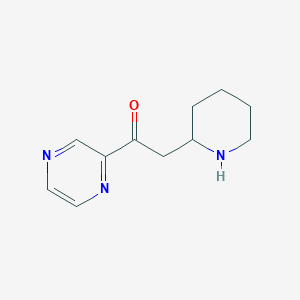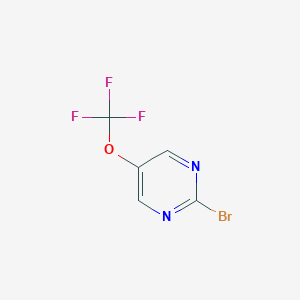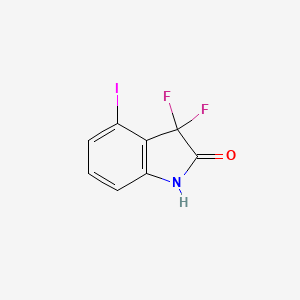
3,3-Difluoro-4-iodoindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-iodoindolin-2-one is a chemical compound with the molecular formula C8H4F2INO and a molecular weight of 295.02 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs
Preparation Methods
The synthesis of 3,3-Difluoro-4-iodoindolin-2-one typically involves the difluoroacetylation of aniline followed by intramolecular amidation. One efficient method utilizes copper/B2pin2-catalyzed difluoroacetylation of aniline via C–H activation, followed by intramolecular amidation . This method allows for the regioselective formation of 3,3-difluoro-2-oxindole derivatives in a one-pot strategy. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3,3-Difluoro-4-iodoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of iodine makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Reagents such as copper catalysts, B2pin2, and methanesulfonic acid are commonly used in its synthesis and reactions.
Major Products: The reactions typically yield 3,3-difluoro-2-oxindole derivatives and other substituted indolin-2-one compounds.
Scientific Research Applications
3,3-Difluoro-4-iodoindolin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various indole derivatives.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its role in developing new therapeutic agents targeting multiple receptors.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-iodoindolin-2-one involves its interaction with molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, facilitating various biological activities. The compound’s effects are mediated through pathways involving electrophilic substitution and delocalization of π-electrons .
Comparison with Similar Compounds
3,3-Difluoro-4-iodoindolin-2-one can be compared with other indole derivatives, such as:
3-Substituted-Indolin-2-One Derivatives: These compounds exhibit potent anti-inflammatory activity and are used in similar applications.
Indole-3-Acetic Acid: A plant hormone with diverse biological activities.
5-Fluoro-3-Phenyl-1H-Indole-2-Carbonyl Derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H4F2INO |
|---|---|
Molecular Weight |
295.02 g/mol |
IUPAC Name |
3,3-difluoro-4-iodo-1H-indol-2-one |
InChI |
InChI=1S/C8H4F2INO/c9-8(10)6-4(11)2-1-3-5(6)12-7(8)13/h1-3H,(H,12,13) |
InChI Key |
NLXXHYRRUSJMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(C(=O)N2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



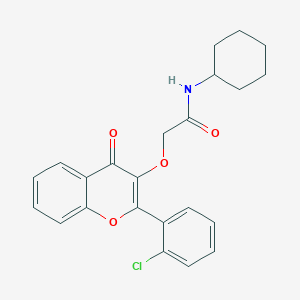
![(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine](/img/structure/B13327852.png)
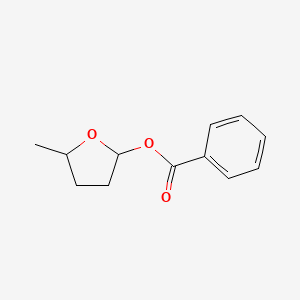
![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)

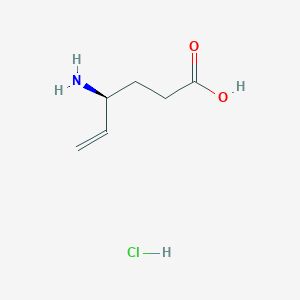
![2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one](/img/structure/B13327872.png)
![2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13327879.png)
